Cas no 16807-60-6 (3-Methoxycyclohex-2-enone)

3-Methoxycyclohex-2-enone is a versatile cyclic enone compound featuring a methoxy substituent at the 3-position, which enhances its reactivity and utility in synthetic organic chemistry. Its α,β-unsaturated ketone structure makes it a valuable intermediate for Michael additions, cycloadditions, and other conjugate addition reactions. The methoxy group further modulates its electronic properties, facilitating selective transformations in complex syntheses. This compound is particularly useful in the preparation of pharmaceuticals, agrochemicals, and fine chemicals due to its ability to serve as a building block for functionalized cyclohexane derivatives. Its stability and well-defined reactivity profile make it a reliable choice for research and industrial applications.
3-Methoxycyclohex-2-enone structure
3-Methoxycyclohex-2-enone structure
Product Name:3-Methoxycyclohex-2-enone
CAS No:16807-60-6
MF:C7H10O2
MW:126.153102397919
MDL:MFCD00236366
CID:237596
PubChem ID:85597
Update Time:2025-05-24

3-Methoxycyclohex-2-enone Chemical and Physical Properties

Names and Identifiers

    • 3-Methoxycyclohex-2-enone
    • 3-methoxycyclohex-2-en-1-one
    • 2-Cyclohexen-1-one, 3-methoxy-
    • 1-Methoxycyclohexene-3-one
    • Einecs 240-837-0
    • 3-METHOXY-2-CYCLOHEXEN-1-ONE FOR SYNTHES
    • 3-METHOXY-2-CYCLOHEXEN-1-ONE
    • 2-cyclohexen-1-one,3-methoxy
    • 3-methoxy-2-cyclohexenone
    • 3-methoxy-cyclohex-2-enone
    • 3-methoxycyclohexenone
    • 3-METHOXY-2-CYCLOHEXEN-1-ONE 99+%
    • J-010429
    • NS00025517
    • FT-0692208
    • 3-methoxy-2-cyclohexen-1 one
    • DTXSID40168471
    • SCHEMBL125003
    • 2-Cyclohexen-1-one,3-methoxy-
    • TGG9T84Q2V
    • CS-0100011
    • JFTPIEHHCQPVCS-UHFFFAOYSA-N
    • AKOS006229094
    • BCP12186
    • UNII-TGG9T84Q2V
    • 16807-60-6
    • EN300-65260
    • InChI=1/C7H10O2/c1-9-7-4-2-3-6(8)5-7/h5H,2-4H2,1H
    • MFCD00236366
    • AS-38013
    • SY184992
    • DA-17676
    • DTXCID0090962
    • MDL: MFCD00236366
    • Inchi: 1S/C7H10O2/c1-9-7-4-2-3-6(8)5-7/h5H,2-4H2,1H3
    • InChI Key: JFTPIEHHCQPVCS-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC(CCC1)=O

Computed Properties

  • Exact Mass: 126.06800
  • Monoisotopic Mass: 126.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 0.6
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.03
  • Boiling Point: 233 ºC
  • Flash Point: 104 ºC
  • PSA: 26.30000
  • LogP: 1.26970
  • Solubility: Not determined

3-Methoxycyclohex-2-enone Customs Data

  • HS CODE:2914509090
  • Customs Data:

    China Customs Code:

    2914509090

    Overview:

    2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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3-Methoxycyclohex-2-enone Related Literature

Additional information on 3-Methoxycyclohex-2-enone

Research Brief on 3-Methoxycyclohex-2-enone (CAS: 16807-60-6): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research

3-Methoxycyclohex-2-enone (CAS: 16807-60-6) is a cyclic enone derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules and has been explored for its potential in drug discovery and development. Recent studies have highlighted its role in the construction of complex molecular architectures, particularly in the context of natural product synthesis and medicinal chemistry.

One of the most notable advancements in the use of 3-Methoxycyclohex-2-enone is its incorporation into the synthesis of prostaglandin analogs. Researchers have demonstrated that this compound can be efficiently functionalized to introduce stereochemical complexity, which is crucial for the biological activity of prostaglandins. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel asymmetric synthesis route utilizing 3-Methoxycyclohex-2-enone as a starting material, achieving high enantioselectivity and yield. This breakthrough has significant implications for the production of prostaglandin-based therapeutics, which are used to treat a range of conditions, including cardiovascular diseases and inflammation.

In addition to its role in prostaglandin synthesis, 3-Methoxycyclohex-2-enone has been investigated for its potential as a building block in the development of kinase inhibitors. Kinases are a major target class in oncology, and the ability to rapidly generate diverse kinase inhibitors is critical for drug discovery. A recent study in Bioorganic & Medicinal Chemistry Letters reported the use of 3-Methoxycyclohex-2-enone in the synthesis of a series of pyrazole-based kinase inhibitors. The study found that the enone moiety of the compound facilitated efficient cyclization reactions, leading to the formation of structurally diverse inhibitors with promising activity against cancer cell lines.

Another area of interest is the application of 3-Methoxycyclohex-2-enone in the synthesis of flavor and fragrance compounds. The compound's unique structural features make it an ideal precursor for the production of cyclic ketones, which are widely used in the fragrance industry. A 2022 study in Flavour and Fragrance Journal described a green chemistry approach to the synthesis of raspberry ketone derivatives using 3-Methoxycyclohex-2-enone as a key intermediate. The study emphasized the compound's compatibility with environmentally friendly reaction conditions, such as aqueous-phase catalysis, which aligns with the growing demand for sustainable chemical processes.

Recent advances in analytical techniques have also enabled a deeper understanding of the physicochemical properties of 3-Methoxycyclohex-2-enone. For instance, a 2023 study published in Analytical Chemistry utilized high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to characterize the compound's reactivity and stability under various conditions. These findings are critical for optimizing its use in synthetic applications and ensuring the reproducibility of research involving this compound.

In conclusion, 3-Methoxycyclohex-2-enone (CAS: 16807-60-6) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its compatibility with modern green chemistry practices, positions it as a compound of enduring relevance. Ongoing research is expected to further expand its applications, particularly in the development of novel therapeutics and sustainable chemical processes. Researchers are encouraged to explore its potential in emerging areas such as biocatalysis and materials science, where its unique properties may unlock new opportunities for innovation.

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